5,6-Dimethoxy-2-isopropenylbenzofuran

Cytotoxicity Hepatocellular carcinoma Reactive oxygen species

Sourcing inconsistent benzofuran derivatives derails herbicidal screening programs due to divergent selectivity. 5,6-Dimethoxy-2-isopropenylbenzofuran eliminates this risk: • Validated selective activity against Echinochloa crus-galli and rice at 10⁻³ M; chloroform fraction >50% herbicidal at 10 ppm • HepG2 inhibition: 48.6±2.1% at 12.5 μg/mL-tractable window vs. 5-acetyl-6-methoxy analog (82.3±3.5%) • Low normal hepatocyte (L02) toxicity: 15.8±1.7% inhibition at 50 μg/mL-ideal for differential toxicity studies Batch-to-batch HPLC, NMR, and MS characterization ensures consistent dereplication and quality control.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B158338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-2-isopropenylbenzofuran
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC2=CC(=C(C=C2O1)OC)OC
InChIInChI=1S/C13H14O3/c1-8(2)10-5-9-6-12(14-3)13(15-4)7-11(9)16-10/h5-7H,1H2,2-4H3
InChIKeyQKZBZZKLSFFYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxy-2-isopropenylbenzofuran Overview


5,6-Dimethoxy-2-isopropenylbenzofuran (CAS: 34293-09-9; C13H14O3; molecular weight 218.25) is a naturally occurring benzofuran derivative belonging to the class of 2-isopropenylbenzofurans. It was first isolated from Ligularia stenocephala (Compositae) in 1968 and is structurally characterized by a benzofuran core substituted with methoxy groups at the 5- and 6-positions and an isopropenyl group at the 2-position [1]. The compound exists as a solid at room temperature with a melting point of 72.5–73.5 °C and a boiling point of 307.1±37.0 °C at 760 mmHg [2]. As a monomeric benzofuran, it serves both as a reference standard for phytochemical investigations and as a synthetic intermediate for constructing more complex benzofuran architectures, including dimeric derivatives [3].

Natural product reference
Phytochemical standard for dereplication of Ligularia and related Compositae extracts
Synthetic intermediate
Monomeric building block for dimeric benzofuran architectures via copper-catalyzed coupling

5,6-Dimethoxy-2-isopropenylbenzofuran: Why Analogs Fail


Interchanging 5,6-dimethoxy-2-isopropenylbenzofuran with structurally similar benzofuran derivatives without empirical validation introduces substantial risk of divergent biological outcomes. Within the same Ligularia genus, closely related 2-isopropenylbenzofurans exhibit opposing selectivity patterns in herbicidal assays—5,6-dimethoxy-2-isopropenylbenzofuran demonstrates selective activity against rice and Echinochloa crus-galli, whereas euparin (5-acetyl-6-hydroxy-2-isopropenylbenzofuran) shows selectivity exclusively for lettuce [1]. In cytotoxicity evaluations, the compound displays a fundamentally different safety profile compared to its 5-acetyl-6-methoxy analog, with distinct effects on normal hepatocyte viability and reactive oxygen species modulation [2]. Even minor substitution pattern alterations—acetyl versus methoxy at the 5-position, hydroxy versus methoxy at the 6-position—produce non-interchangeable activity profiles that procurement decisions must account for [3].

Substitution pattern shifts selectivity: 5,6-dimethoxy vs. 5-acetyl-6-hydroxy produces opposite monocot/dicot herbicidal profiles.

Cytotoxicity profile may differ: the 5-acetyl-6-methoxy analog shows higher HepG2 inhibition and greater normal hepatocyte impact.

Minor functional group changes (methoxy vs. acetyl/hydroxy) create non-interchangeable activity; empirical validation required.

5,6-Dimethoxy-2-isopropenylbenzofuran vs. In-Class Comparators


Cytotoxicity in HepG2 vs. L02 Cells

5,6-Dimethoxy-2-isopropenylbenzofuran exhibits significantly lower cytotoxicity against human hepatoma HepG2 cells compared to its 5-acetyl-6-methoxy analog under identical assay conditions. At 12.5 μg/mL, the target compound produced a 48.6±2.1% inhibition rate versus 82.3±3.5% for the acetylated comparator. Critically, in normal human L02 hepatocytes, the target compound showed 15.8±1.7% inhibition at 50 μg/mL, while the comparator induced 42.5±2.8% inhibition at the same concentration [1]. Both compounds induced reactive oxygen species (ROS) elevation in HepG2 cells, with the comparator producing substantially higher ROS levels than the target compound, which correlated with differential catalase activity modulation [1].

Cytotoxicity (HepG2)
Head-to-head
48.6±2.1% inhibition at 12.5 μg/mL vs 5-acetyl-6-methoxy analog: 82.3±3.5% inhibition
Supports lower-cytotoxicity profiling for hepatoma studies
Trypan blue assay; HepG2 cells
Cytotoxicity Hepatocellular carcinoma Reactive oxygen species Benzofuran SAR

Reduced Normal Hepatocyte Toxicity

In direct comparative assessment of normal human hepatocyte L02 viability, 5,6-dimethoxy-2-isopropenylbenzofuran demonstrated markedly lower cytotoxicity than its 5-acetyl-6-methoxy counterpart. At a concentration of 50 μg/mL, the target compound produced only 15.8±1.7% growth inhibition, whereas the 5-acetyl-6-methoxy analog induced 42.5±2.8% inhibition under identical conditions [1]. This differential in normal cell toxicity suggests that the 5,6-dimethoxy substitution pattern confers a more favorable safety margin than the 5-acetyl-6-methoxy configuration, potentially due to altered metabolic activation or differential oxidative stress induction pathways as reflected in the ROS and catalase data [1].

Normal hepatocyte impact
Head-to-head
15.8±1.7% inhibition at 50 μg/mL (L02 cells) vs 5-acetyl-6-methoxy analog: 42.5±2.8% inhibition
Reported lower normal-cell viability impact
L02 hepatocytes; ROS/catalase context
Selective toxicity Normal cell viability Hepatoprotection Benzofuran safety

Monocot vs. Dicot Herbicidal Selectivity

In a comparative herbicidal screening study, 5,6-dimethoxy-2-isopropenylbenzofuran and euparin (5-acetyl-6-hydroxy-2-isopropenylbenzofuran) exhibited mutually exclusive selectivity patterns. At 10⁻³ M, euparin demonstrated selective herbicidal activity exclusively against lettuce (Lactuca sativa), whereas 5,6-dimethoxy-2-isopropenylbenzofuran displayed selective activity against rice (Oryza sativa) and Echinochloa crus-galli (barnyard grass), with no activity observed against lettuce at the tested concentration [1]. The chloroform fraction from which these compounds were isolated exhibited >50% herbicidal activity at 10 ppm, with ethyl acetate and chloroform layers showing 95.2% and 94.1% inhibition rates respectively [1].

Herbicidal selectivity
Head-to-head
Selective against rice & Echinochloa (monocot) vs Euparin: selective against lettuce (dicot)
Supports monocot-specific phytotoxicity screening
10⁻³ M seedling assay
Herbicidal activity Selective phytotoxicity Allelochemicals Natural herbicides

Structural Difference from Euparin

5,6-Dimethoxy-2-isopropenylbenzofuran differs from the co-occurring natural benzofuran euparin by substitution at the 5- and 6-positions: 5,6-dimethoxy substitution (C13H14O3, MW 218.25) versus euparin's 5-acetyl-6-hydroxy substitution (C13H12O3, MW 216.23) [1][2]. This substitution difference confers distinct physicochemical properties: the target compound has a melting point of 72.5–73.5 °C, whereas euparin melts at 80 °C [3]. The methoxy groups render the target compound more lipophilic and metabolically stable relative to euparin's free hydroxyl, which is susceptible to glucuronidation and sulfation in biological systems. The compound co-occurs with (R)-(−)-hydroxytremetone in Ligularia stenocephala roots, representing a distinct benzofuran chemotype within the species [2].

Structural distinction
Class-level
5,6-dimethoxy vs. euparin 5-acetyl-6-hydroxy; mp 72.5–73.5 °C vs 80 °C
Substitution pattern alters solubility and metabolic stability
Analytical characterization recommended
Structure-activity relationship Benzofuran substitution Natural product chemotype

Patent-Validated Herbicide Formulations

5,6-Dimethoxy-2-isopropenylbenzofuran is explicitly claimed as an active herbicidal component in patent literature describing natural agricultural compositions. The patent specifies that the compound, designated as Formula 1 (5,6-dimethoxy-2-isopropenylbenzofuran), is one of seven benzofuran derivatives from Ligularia stenocephala extract with demonstrated efficacy against finger grass, barnyard millet, and Solanum nigrum [1]. This patent recognition provides a validated industrial application pathway distinct from purely academic research uses. In contrast, many structurally related benzofurans lack comparable patent protection or validated formulation data for agricultural applications [1].

Patent claim
Reported
Explicitly claimed in Ligularia-derived herbicidal composition patent
Supports agricultural research and agrochemical development
Korean patent; formula 1 designation
Natural herbicide Agricultural patent Weed control Benzofuran formulation

One-Step Synthetic Route

A general synthetic route to 2-isopropenylbenzofurans, including 5,6-dimethoxy-2-isopropenylbenzofuran, has been established using stable copper(I) isopropenylacetylide as a coupling reagent with o-halogenophenols [1]. Specifically, the reaction of copper(I) isopropenylacetylide with 4,5-dimethoxy-2-iodophenyl acetate yields the target benzofuran directly, as confirmed by NMR analysis of the crude reaction mixture [1]. This methodology provides a reproducible, non-natural-source-dependent supply route that distinguishes this compound from benzofuran derivatives requiring multi-step protection-deprotection sequences or those lacking established synthetic protocols [2].

Synthetic access
Method context
One-step copper(I) isopropenylacetylide coupling with 4,5-dimethoxy-2-iodophenyl acetate
Enables reproducible supply independent of natural source
NMR-confirmed product
Benzofuran synthesis Copper-catalyzed coupling 2-Isopropenylbenzofuran Synthetic methodology

5,6-Dimethoxy-2-isopropenylbenzofuran: Key Applications


Monocot-Selective Herbicide Development

5,6-Dimethoxy-2-isopropenylbenzofuran is optimally deployed in herbicidal screening programs focused on monocotyledonous weed control, specifically against Echinochloa crus-galli (barnyard grass) and related species. The compound's demonstrated selective activity against rice and barnyard grass at 10⁻³ M, combined with its patent-validated inclusion in Ligularia stenocephala-derived herbicidal formulations, supports its use as a lead scaffold or reference standard for developing natural monocot-selective herbicides [1]. The chloroform fraction containing this compound exhibits >50% herbicidal activity at 10 ppm, indicating potent activity at low concentrations [1].

Hepatoma Research with Moderate Cytotoxicity

For mechanistic studies of benzofuran-induced cytotoxicity in HepG2 hepatocellular carcinoma models where dose-response relationships require a compound with moderate rather than high potency, 5,6-dimethoxy-2-isopropenylbenzofuran (48.6±2.1% inhibition at 12.5 μg/mL) offers a more tractable window than the highly cytotoxic 5-acetyl-6-methoxy analog (82.3±3.5% inhibition at same concentration) [1]. The compound's ROS-inducing capacity with comparatively lower oxidative stress burden makes it suitable for dissecting ROS-mediated signaling pathways without overwhelming cellular antioxidant defenses [1].

Normal Hepatocyte Safety Assessment

The compound's markedly lower cytotoxicity against normal human L02 hepatocytes (15.8±1.7% inhibition at 50 μg/mL) compared to structurally similar benzofurans [1] makes it an appropriate reference compound for studies evaluating differential toxicity between normal and transformed liver cells. This property supports procurement for hepatotoxicity screening panels, structure-toxicity relationship studies of benzofuran substitution patterns, and investigations of compound-induced catalase modulation in normal hepatic tissue [1].

Phytochemical Reference Standard

As one of the earliest characterized monomeric benzofurans from Ligularia species, 5,6-dimethoxy-2-isopropenylbenzofuran serves as an essential chromatographic and spectroscopic reference standard for dereplication studies of Ligularia, Senecio, and related Compositae genera [1]. Its distinct 5,6-dimethoxy substitution pattern and characteristic NMR/MS fingerprint enable unambiguous identification in complex plant extracts, supporting quality control of botanical materials and authentication of Ligularia-derived preparations [2].

Application
Selection Property
Validation Focus
Monocot herbicide screening studies
Selective monocot phytotoxicity
Species-specific activity against Echinochloa and related weeds
Hepatoma cell cytotoxicity research
Moderate HepG2 inhibition window
ROS pathway response without overwhelming antioxidant defenses
Normal hepatocyte toxicity profiling
Lower normal L02 cell impact
Differential toxicity between normal and transformed hepatocytes
Phytochemical dereplication and QC
Distinct 5,6-dimethoxy NMR/MS fingerprint
Identity confirmation in Ligularia extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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